molecular formula C17H13NO5S B5668699 (2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one

(2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one

Cat. No.: B5668699
M. Wt: 343.4 g/mol
InChI Key: OKJCNLSZECVBCE-PXNMLYILSA-N
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Description

(2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one is a synthetic organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core structure, which is a fused ring system consisting of a benzene ring and a thiophene ring. The compound also contains a nitrophenyl group and two methoxy groups attached to the phenyl ring, as well as a methylene group linking the nitrophenyl group to the benzothiophene core.

Preparation Methods

The synthesis of (2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromothiophene and a benzene derivative.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a benzene derivative is treated with a nitrating agent such as nitric acid and sulfuric acid.

    Methoxylation: The methoxy groups can be introduced through a methylation reaction, where the phenol groups are treated with a methylating agent such as dimethyl sulfate.

    Formation of the Methylene Linkage: The methylene group linking the nitrophenyl group to the benzothiophene core can be introduced through a condensation reaction, where an aldehyde derivative is treated with a suitable base.

Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

(2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger conjugated systems.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions include oxidized, reduced, substituted, and condensed derivatives of the original compound.

Scientific Research Applications

(2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules, as well as a reagent in various organic reactions.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways, as well as its potential as a bioactive molecule.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, as well as in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one can be compared with other similar compounds, such as:

    Dichloroaniline: A compound with a similar benzene ring structure but with chlorine atoms instead of methoxy groups.

    Methyl 4-aminobenzoate: A compound with a similar phenyl ring structure but with an amino group instead of a nitro group.

    Benzothiophene Derivatives: Other compounds with a benzothiophene core structure but with different substituents on the phenyl ring.

Properties

IUPAC Name

(2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5S/c1-22-13-7-10(12(18(20)21)9-14(13)23-2)8-16-17(19)11-5-3-4-6-15(11)24-16/h3-9H,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJCNLSZECVBCE-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)C3=CC=CC=C3S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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